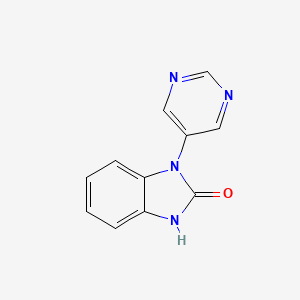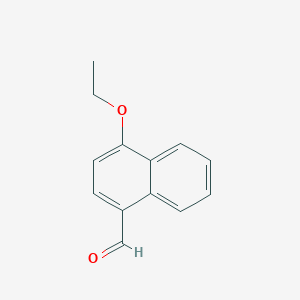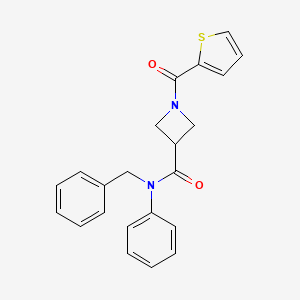
3-pyrimidin-5-yl-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-pyrimidin-5-yl-1H-benzimidazol-2-one” is a compound that contains a benzimidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The benzimidazole ring is a part of many natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic aldehydes or aliphatic aldehydes , or reaction with cyanogen bromide in acetonitrile solution .Molecular Structure Analysis
The molecular structure of benzimidazole consists of a benzene ring fused to an imidazole ring . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Cancer Research: CDK2 Inhibition
SCHEMBL5956448: has shown promise in cancer research, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical protein involved in cell cycle regulation. Compounds with similar structures have demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This suggests that SCHEMBL5956448 could be a potent candidate for targeted cancer therapies.
Antiviral Drug Development
The benzimidazole core of SCHEMBL5956448 is structurally similar to nucleic acid bases, making it a valuable scaffold for antiviral drug development. Derivatives of this compound class have been explored for their efficacy against a range of viral infections, including influenza and COVID-19 . The compound’s ability to mimic nucleotide structures could lead to novel treatments for viral diseases.
Optoelectronic Devices
Benzimidazole derivatives, including those related to SCHEMBL5956448 , are used in optoelectronic devices due to their electron-deficient nature. They serve as electron transport layer materials and hosts for light-emitting systems in devices like OLEDs . The compound’s low LUMO energy level makes it suitable for these applications.
Perovskite Solar Cells
In the field of perovskite solar cells, SCHEMBL5956448 derivatives are applied as electron transport layers (ETL). Their orientation control at the interface between the ETL and the perovskite layer is crucial for the performance of the solar cells . The compound’s properties can enhance the efficiency and stability of these renewable energy devices.
Pharmaceutical Applications
The benzimidazole moiety of SCHEMBL5956448 is a common feature in many pharmaceutical drugs. Its isosteric resemblance to nucleic acid bases allows it to interact with various biological targets. This structural characteristic enables the compound to be a potential candidate for the development of new medications with diverse therapeutic effects .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, have been reported to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
For instance, some benzimidazole compounds bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It’s important to note that the pharmacokinetics of a drug can be influenced by various factors, including patient-related factors such as renal function, genetic makeup, sex, and age .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Propiedades
IUPAC Name |
3-pyrimidin-5-yl-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-14-9-3-1-2-4-10(9)15(11)8-5-12-7-13-6-8/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYKOXLQPFNHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)
![Tert-butyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967017.png)
![N-(2,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2967020.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967027.png)
![2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2967029.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)

